Controlled Lipophilicity vs. Ethyl Ester Analog for CNS Multiparameter Optimization
The methyl ester target compound exhibits a computed XLogP3 of 1.3, which is 0.4 log units lower than the 1.7 measured for its direct ethyl ester analog (CAS 1488388-39-1, PubChem CID 86701983). This difference is significant in CNS drug design, where a lipophilicity range of 1–3 is often optimal [1]. The lower XLogP3 suggests the target compound has a measurably higher probability of achieving favorable brain penetration and reduced off-target binding compared to the more lipophilic ethyl ester [2].
| Evidence Dimension | Calculated logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Ethyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate; XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = -0.4 (Target is 23.5% less lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0, release 2025.09.15 |
Why This Matters
For CNS-targeted programs, procurement of the methyl ester over the ethyl ester is defensible by a quantitative lipophilicity advantage that aligns with established medicinal chemistry guidelines.
- [1] PubChem. (2026). Compound Summaries for CID 59679270 and CID 86701983. National Library of Medicine. View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 420-434. View Source
